Pentaphene-6,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphene-6,7-diamine is a chemical compound with the molecular formula C22H16N2 It is a derivative of pentaphene, a polycyclic aromatic hydrocarbon, with two amine groups attached at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaphene-6,7-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 1,2-diaminobenzene with suitable aromatic aldehydes or ketones can lead to the formation of the pentaphene core, followed by further functionalization to introduce the amine groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pentaphene-6,7-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted pentaphene derivatives, which can be further utilized in the synthesis of more complex molecules or materials .
Scientific Research Applications
Pentaphene-6,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of pentaphene-6,7-diamine involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenazine: A nitrogen-containing polycyclic aromatic compound with antimicrobial properties.
Anthracene: A polycyclic aromatic hydrocarbon used in the production of dyes and organic semiconductors.
Naphthalene: Another polycyclic aromatic hydrocarbon with applications in mothballs and as a precursor to other chemicals.
Uniqueness
Pentaphene-6,7-diamine is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and exploring novel chemical reactions .
Properties
CAS No. |
646060-01-7 |
---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
pentaphene-6,7-diamine |
InChI |
InChI=1S/C22H16N2/c23-21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22(21)24/h1-12H,23-24H2 |
InChI Key |
KDPNYAWMQUPLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C(=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.